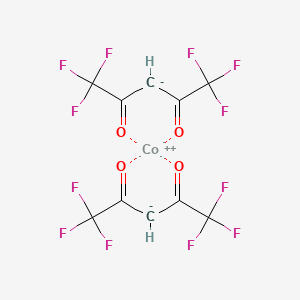
2-((1H-imidazol-4-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-imidazol-4-yl)amino)ethanol is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-imidazol-4-yl)amino)ethanol typically involves the reaction of imidazole derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where an imidazole derivative reacts with ethanolamine under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions: 2-((1H-imidazol-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-((1H-imidazol-4-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials, including catalysts and polymers.
作用机制
The mechanism of action of 2-((1H-imidazol-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with biological activity.
2-(1H-imidazol-1-yl)ethanol: Similar structure but with different functional groups.
Uniqueness: 2-((1H-imidazol-4-yl)amino)ethanol is unique due to its specific combination of an imidazole ring and an ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
2-(1H-imidazol-5-ylamino)ethanol |
InChI |
InChI=1S/C5H9N3O/c9-2-1-7-5-3-6-4-8-5/h3-4,7,9H,1-2H2,(H,6,8) |
InChI 键 |
NKNODUHXIHCBHC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


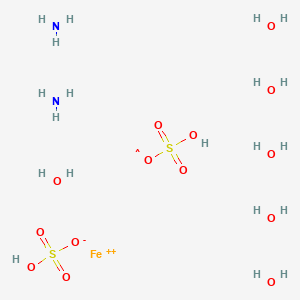
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
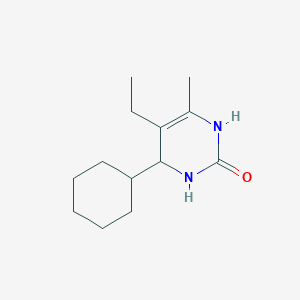
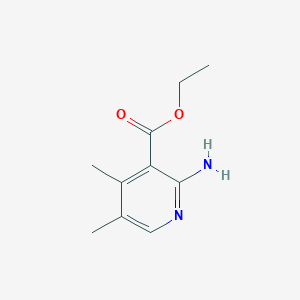


![5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13114275.png)
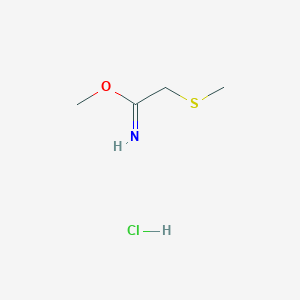
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(4-(hydroxymethyl)phenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13114280.png)
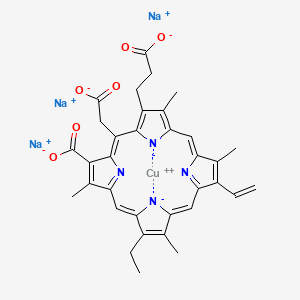

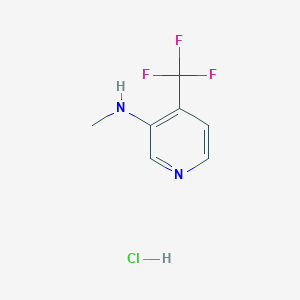
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)
